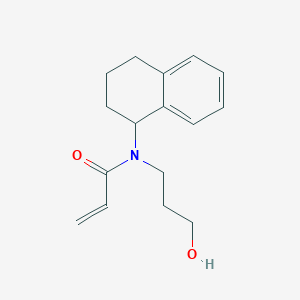
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide
描述
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide is a complex organic compound that features a hydroxypropyl group and a tetrahydronaphthalenyl group attached to a prop-2-enamide backbone
属性
IUPAC Name |
N-(3-hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-16(19)17(11-6-12-18)15-10-5-8-13-7-3-4-9-14(13)15/h2-4,7,9,15,18H,1,5-6,8,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEKVBPKIPZYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCCO)C1CCCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydronaphthalene and 3-chloropropanol.
Formation of Intermediate: The first step involves the reaction of 1,2,3,4-tetrahydronaphthalene with 3-chloropropanol in the presence of a base such as potassium carbonate to form the intermediate 3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol.
Amidation Reaction: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of more efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products:
Oxidation: Formation of N-(3-Oxopropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide.
Reduction: Formation of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: It may serve as a ligand in biochemical assays to study receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxypropyl and tetrahydronaphthalenyl groups may facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
N-(3-Hydroxypropyl)-N-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a tetrahydronaphthalenyl group.
N-(3-Hydroxypropyl)-N-(2,3-dihydro-1H-inden-1-yl)prop-2-enamide: Similar structure but with a dihydroindenyl group.
Comparison:
Uniqueness: The presence of the tetrahydronaphthalenyl group in N-(3-Hydroxypropyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide provides unique steric and electronic properties that may enhance its binding affinity and specificity in biological applications.
Structural Differences: The tetrahydronaphthalenyl group offers a more rigid and bulky structure compared to the phenyl or dihydroindenyl groups, potentially leading to different reactivity and interaction profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


